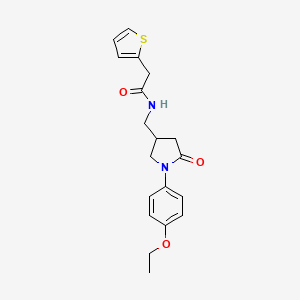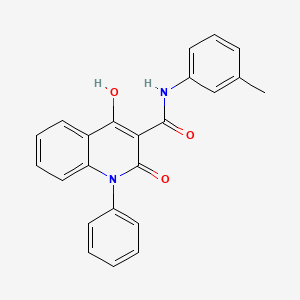![molecular formula C12H11ClN2O2 B2702833 Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59746-99-5](/img/structure/B2702833.png)
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H11ClN2O2 This compound is characterized by the presence of a chlorophenyl group, an amino group, and a cyano group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate: Contains a fluorine atom, which can influence the compound’s reactivity and biological activity.
Ethyl 3-[(4-methylphenyl)amino]-2-cyanoprop-2-enoate: The presence of a methyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIYWETNCLJO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)



![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2702759.png)

![1-[(4-fluorophenyl)methoxy]-1H-imidazole](/img/structure/B2702761.png)

![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
![(5E)-2-(4-acetylpiperazin-1-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2702771.png)
![methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride](/img/structure/B2702772.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)
